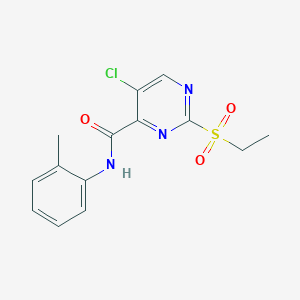

6-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2H-chromen-2-one

Vue d'ensemble

Description

“6-Hydroxy-3,4-dihydro-2(1H)-quinolinone” is a chemical compound with the molecular formula C9H9NO2 . It appears as a white to almost white powder or crystal . It’s a metabolite of Cilostazole .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are structurally similar to the compound you’re interested in, has been accomplished efficiently via a three-component reaction between ethyl acetoacetate, various types of aldehydes, and urea .Chemical Reactions Analysis

The Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, is used to produce 3,4-dihydropyrimidin-2(1H)-ones . This reaction is highly important due to the myriad of medicinal properties of the products .Physical And Chemical Properties Analysis

“6-Hydroxy-3,4-dihydro-2(1H)-quinolinone” has a melting point of 236-240 °C, a predicted boiling point of 424.5±45.0 °C, and a predicted density of 1.282±0.06 g/cm3 . It’s slightly soluble in DMSO and methanol when heated .Applications De Recherche Scientifique

Neurodegenerative Disorders

The THIQ scaffold has garnered significant attention in the scientific community for its potential in treating neurodegenerative disorders. Researchers have explored novel THIQ analogs as potential agents for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. These analogs may modulate neurotransmitter systems, inhibit neuroinflammation, or enhance neuronal survival .

Antimicrobial Activity

THIQ-based compounds exhibit promising antimicrobial properties. Researchers have investigated their efficacy against various infective pathogens, including bacteria, fungi, and viruses. These analogs may serve as leads for developing new antibiotics or antiviral agents .

Anticancer Potential

The THIQ nucleus has also been studied for its potential in cancer therapy. Some THIQ derivatives demonstrate cytotoxic effects against cancer cells, making them interesting candidates for further exploration. Their mechanism of action may involve interference with cell cycle regulation, apoptosis induction, or inhibition of specific oncogenic pathways .

Anti-inflammatory Agents

Inflammation plays a critical role in various diseases. THIQ analogs have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, suppress cytokine production, or inhibit enzymes involved in inflammation .

Cardiovascular Applications

Researchers have explored the cardiovascular effects of THIQ-based compounds. Some analogs exhibit vasodilatory properties, potentially useful for managing hypertension or other cardiovascular conditions. Additionally, their impact on platelet aggregation and thrombosis warrants further investigation .

Pain Management

THIQ derivatives have been studied for their analgesic properties. They may interact with opioid receptors or other pain-related pathways, making them potential candidates for pain management .

Antioxidant Activity

Oxidative stress contributes to various diseases. THIQ analogs may possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage .

Synthetic Strategies

Understanding the synthetic strategies for constructing the THIQ core scaffold is essential. Researchers employ various methods, such as Pictet–Spengler reactions, cyclization, and multicomponent reactions, to access these compounds .

Safety and Hazards

Propriétés

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18-8-5-14-11-16(6-7-17(14)23-18)24(21,22)19-10-9-13-3-1-2-4-15(13)12-19/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNXNTSCWCUSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylindoline](/img/structure/B4239023.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4239035.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4239043.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate (salt)](/img/structure/B4239055.png)

![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)

![2-chloro-4-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4239064.png)

![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)

![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4239132.png)